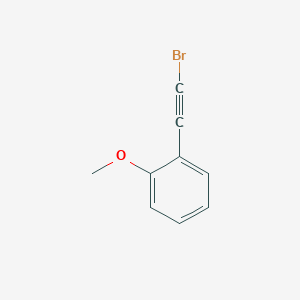

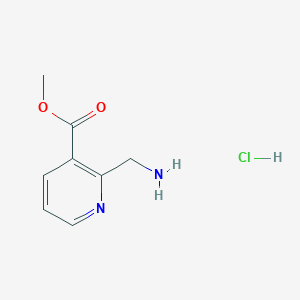

![molecular formula C9H10Cl2N2O3S2 B1405231 4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate CAS No. 2034157-40-7](/img/structure/B1405231.png)

4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate

Vue d'ensemble

Description

Benzo[d]thiazol derivatives are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .

Synthesis Analysis

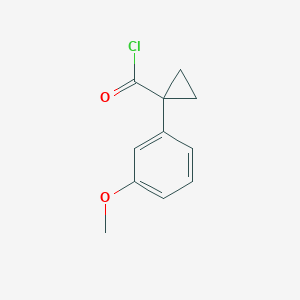

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis

The intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Applications De Recherche Scientifique

Antimicrobial Activity

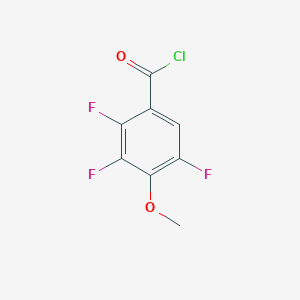

- Synthesis and Antimicrobial Activity : Derivatives of 4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate have been synthesized and evaluated for their antibacterial activity against Escherichia coli and Staphylococcus aureus. These derivatives showed significant activity against both types of bacteria, highlighting their potential as antimicrobial agents (Hussein & Azeez, 2013).

Chemical Synthesis and Modification

- Oxidation Studies : The compound has been used in studies exploring oxidation reactions with various oxidants, contributing to the understanding of chemical synthesis and modification techniques (Ogura, Suzuki, & Tsuchihashi, 1980).

- Synthesis of Thiazolidin-4-One Derivatives : The compound plays a role in the synthesis of thiazolidin-4-one derivatives, which are important in pharmaceutical research and development (Upadhyaya et al., 1997).

Anticancer Activity

- Anticancer Studies : Certain derivatives of the compound have been screened for their potential anticancer activities. This includes research into bis-heterocycles linked through amido sulfonamido methane, which have shown promising results against lung, colon, and prostate cancer cell lines (Premakumari et al., 2014).

Heterocyclic Compound Synthesis

- Aryl Bis(Thiazole-2-Imine) Methanes Synthesis : The compound is utilized in the chemoselective synthesis of aryl bis(thiazole-2-imine) methanes, a process important for creating heterocyclic compounds used in various scientific applications (Abraham & Prakash, 2017).

Photochemical Transformations

- Photochemical Studies : It's involved in photochemical transformations, aiding in the understanding of photochemical processes which are essential in fields like photochemistry and photophysics (Cristol, Aeling, & Heng, 1987).

Environmental Microbiology

- Metabolism Studies in Microorganisms : Research includes its use in studying the metabolism of certain compounds by methanogenic cultures, providing insights into microbial degradation processes and environmental microbiology (Roberts, Fedorak, & Hrudey, 1990).

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities . They can inhibit COX-1 and COX-2 enzymes, which are involved in inflammation .

Biochemical Pathways

Thiazole derivatives have been known to affect various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been reported to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Action Environment

The solubility of thiazole compounds in various solvents suggests that the compound’s action could be influenced by the solvent environment .

Safety and Hazards

Orientations Futures

Propriétés

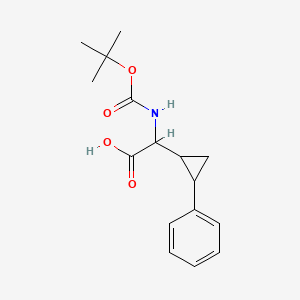

IUPAC Name |

4,6-dichloro-3-methyl-1,3-benzothiazol-2-imine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2S.CH4O3S/c1-12-7-5(10)2-4(9)3-6(7)13-8(12)11;1-5(2,3)4/h2-3,11H,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJSTCZOZLZHBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2Cl)Cl)SC1=N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

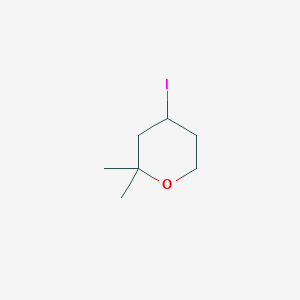

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

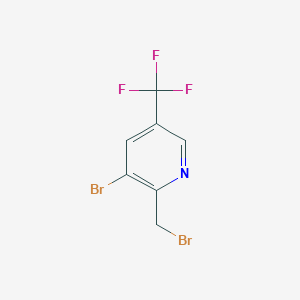

![4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid](/img/structure/B1405163.png)